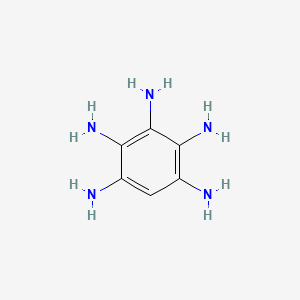
Benzene-1,2,3,4,5-pentamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Benzenepentamine is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with five amine groups at the 1, 2, 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Benzenepentamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. Subsequent nitration and reduction steps can introduce additional amine groups. Another method involves the direct amination of benzene using ammonia and a suitable catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of 1,2,3,4,5-benzenepentamine typically involves multi-step synthesis processes. These processes often start with benzene as the base material, followed by sequential nitration and reduction reactions to introduce the amine groups. Catalysts such as palladium or platinum are commonly used to facilitate these reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Benzenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms back to the amine state.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
1,2,3,4,5-Benzenepentamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-benzenepentamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Aniline (C₆H₅NH₂): A simpler aromatic amine with a single amine group.
1,2,3,4-Tetraaminobenzene: A compound with four amine groups on the benzene ring.
1,2,3,4,5,6-Hexaminebenzene: A compound with six amine groups on the benzene ring
Uniqueness: 1,2,3,4,5-Benzenepentamine is unique due to its specific arrangement of five amine groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
608-97-9 |
|---|---|
Formule moléculaire |
C6H11N5 |
Poids moléculaire |
153.19 g/mol |
Nom IUPAC |
benzene-1,2,3,4,5-pentamine |
InChI |
InChI=1S/C6H11N5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,7-11H2 |
Clé InChI |
YAEGJXCMJSSJQT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1N)N)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















